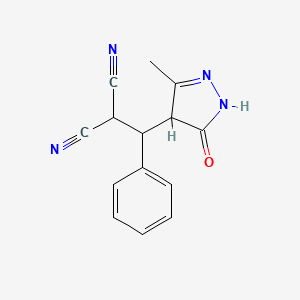

((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile

Description

This compound belongs to the pyrazole-carbonitrile family, characterized by a pyrazolinone core substituted with a phenylmethyl group and two cyano (CN) groups. Its structure combines a heterocyclic pyrazolinone ring (with a 3-methyl and 5-oxo substituent) linked to a benzene ring via a methylene bridge, terminated by a methane-dicarbonitrile moiety.

Properties

IUPAC Name |

2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-12(14(19)18-17-9)13(11(7-15)8-16)10-5-3-2-4-6-10/h2-6,11-13H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZACHPJOAXWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1C(C2=CC=CC=C2)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoline ring through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. This intermediate is then subjected to further reactions to introduce the phenylmethyl and dicarbonitrile groups.

Formation of Pyrazoline Ring: The initial step involves the condensation of hydrazine hydrate with an α,β-unsaturated ketone under acidic or basic conditions to form the pyrazoline ring.

Introduction of Phenylmethyl Group: The pyrazoline intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the phenylmethyl group.

Addition of Dicarbonitrile Groups: Finally, the compound is treated with malononitrile under basic conditions to introduce the dicarbonitrile groups, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Oxidized derivatives with additional carbonyl groups.

Reduction: Amino derivatives with reduced nitrile groups.

Substitution: Halogenated or nitrated phenylmethyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial effects. For instance, studies have shown that the compound can act against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest significant efficacy. The incorporation of the pyrazole moiety enhances the bioactivity of the compound, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound's structure allows it to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine levels, highlighting its therapeutic potential in treating inflammatory diseases .

Antioxidant Activity

Recent studies have reported that certain derivatives of this compound exhibit strong antioxidant properties, which are essential for combating oxidative stress-related diseases. The radical scavenging activity was measured using DPPH assays, showing high percentages of scavenging activity that suggest potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress management .

Synthesis and Derivative Development

The synthesis of ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile involves several chemical reactions that yield various derivatives with modified biological activities. For example:

- Synthesis Method : The compound is synthesized through the condensation of malonitrile with appropriate aldehydes and hydrazines under acidic conditions. This method allows for the introduction of various functional groups to tailor the biological activity of the resulting compounds .

Case Studies on Derivatives

Several studies have focused on synthesizing derivatives to enhance specific biological activities:

These derivatives are evaluated for their pharmacological properties, leading to promising candidates for drug development.

Mechanism of Action

The mechanism by which ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazoline ring can act as a pharmacophore, binding to active sites and influencing biological pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole-Carbonitrile Derivatives

Key Observations :

- The target compound is unique in its dicarbonitrile moiety and pyrazolinone core, distinguishing it from monocyanated pyrazole derivatives like fipronil or pyrano-pyrazoles .

- Substituents on the benzene ring (e.g., methoxy in ) or pyrazole nitrogen (e.g., sulfinyl in fipronil ) significantly influence bioactivity and stability.

Key Observations :

- The target compound likely shares synthetic pathways with other pyrazole-carbonitriles, such as one-pot multicomponent reactions involving malononitrile .

- Substituent-specific modifications (e.g., tetrazole-thioether in ) require specialized reagents, contrasting with the target’s simpler dicarbonitrile backbone.

Table 3: Comparative Physicochemical Data

Key Observations :

- Fipronil’s trifluoromethyl and sulfinyl groups confer superior pesticidal activity but raise environmental persistence concerns, unlike the target’s simpler structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of precursors containing pyrazoline and dicarbonitrile moieties. For example, refluxing intermediates in ethanol or DMF with catalysts like triethylamine (0.12 g) under controlled temperatures (–20°C to –15°C) for 40–48 hours is effective . Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from aqueous DMF improves purity . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to achieve yields >80% .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodology : Use -NMR (DMSO-) to confirm substituent environments (e.g., δ 2.40 ppm for CH, δ 7.10–8.15 ppm for aromatic protons) and mass spectrometry (MS) to verify molecular weight (e.g., m/z 316 for fragmentation patterns) . X-ray crystallography or DFT calculations (as applied to structurally similar compounds) resolve stereochemistry and electronic properties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Though direct safety data is unavailable, analogs suggest using PPE (nitrile gloves, lab coats), fume hoods, and emergency eyewash stations. Avoid inhalation/ingestion; dispose of waste via chemical incineration . Stability tests under varying pH and temperature are advised to assess decomposition risks.

Advanced Research Questions

Q. How do substituents on the pyrazoline ring influence the compound’s reactivity and bioactivity?

- Methodology : Compare derivatives with varying substituents (e.g., methyl, methoxy, nitro groups) using SAR studies. For instance, nitro groups at position 4 can be reduced to amines (using H/Pd-C), altering electronic density and hydrogen-bonding capacity . Bioactivity assays (e.g., enzyme inhibition) reveal correlations between substituent electronegativity and potency .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

- Methodology : Perform DFT calculations to map electron distribution (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding affinities with proteins like kinases or GPCRs. Validate predictions with in vitro assays .

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

- Methodology : Re-examine sample purity via HPLC and confirm solvent effects (e.g., DMSO- vs. CDCl). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with literature data for analogous pyrazoline-dicarbonitrile hybrids .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Methodology : Optimize intermediates’ stability (e.g., protect labile groups like nitriles with TMSCl). Use flow chemistry for exothermic steps and real-time monitoring (e.g., FTIR) to track reaction progress .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodology : Conduct accelerated stability studies (ICH guidelines): expose samples to 40°C/75% RH for 6 months and analyze via HPLC for degradation products (e.g., hydrolysis of nitriles to amides). Store in amber vials under inert gas (N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.